molecular formula C16H12Cl2N4O2 B2895984 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 338419-14-0

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate

Cat. No. B2895984
M. Wt: 363.2
InChI Key: QAAYVSWZIXUNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate, also known as CCT, is a synthetic organic compound that has been used in scientific research for many years. CCT is a derivative of carbamate, which is a type of chemical compound. It is a white crystalline solid with a melting point of about 80-82 °C. CCT has been used in many different scientific applications, such as in the synthesis of organic compounds, in the study of cell signaling pathways, and in the study of enzyme inhibition.

Mechanism Of Action

The exact mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate is not fully understood. However, it is known that [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate binds to certain enzymes and blocks their activity. This inhibition of enzyme activity can lead to changes in cell signaling pathways and other biochemical and physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate are not fully understood. However, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate has been shown to have an inhibitory effect on certain enzymes, such as proteases and phosphatases. This inhibition of enzyme activity can lead to changes in cell signaling pathways, which can result in changes in gene expression, cell growth and differentiation, and other physiological effects.

Advantages And Limitations For Lab Experiments

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a relatively low toxicity. Additionally, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate has been used in a variety of scientific research applications, so it is well-suited for many types of experiments. However, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate also has some limitations. For example, it can be difficult to obtain large quantities of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate, and it can be difficult to accurately measure the concentration of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate in a solution.

Future Directions

There are many potential future directions for research involving [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate. Some potential areas of research include the study of other cell signaling pathways, the development of new synthesis methods, the exploration of new applications, and the investigation of the biochemical and physiological effects of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate. Additionally, further research could be done on the mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate and the optimization of its use in laboratory experiments.

Scientific Research Applications

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as nucleosides and nucleotides. It has also been used in the study of cell signaling pathways, such as the MAPK and PI3K pathways. In addition, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate has been used to study enzyme inhibition, such as the inhibition of proteases and phosphatases.

properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O2/c17-11-1-5-13(6-2-11)19-16(23)24-10-14-9-22(21-20-14)15-7-3-12(18)4-8-15/h1-9H,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAYVSWZIXUNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.